molecular formula C10H21NO2S B8479234 tert-Butyl 3-(ethylthio)propylcarbamate

tert-Butyl 3-(ethylthio)propylcarbamate

Cat. No.: B8479234
M. Wt: 219.35 g/mol
InChI Key: WHOXNZSWOWBCJQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(ethylthio)propylcarbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) group attached to a propyl chain bearing an ethylthio (-S-CH₂CH₃) substituent. The Boc group serves as a protective moiety for amines, enhancing stability and modulating physicochemical properties. These analogs differ in functional groups (e.g., sulfonamido, ureido, amino) and exhibit diverse chemical, physical, and biological behaviors .

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

tert-butyl N-(3-ethylsulfanylpropyl)carbamate

InChI

InChI=1S/C10H21NO2S/c1-5-14-8-6-7-11-9(12)13-10(2,3)4/h5-8H2,1-4H3,(H,11,12)

InChI Key

WHOXNZSWOWBCJQ-UHFFFAOYSA-N

Canonical SMILES

CCSCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on tert-butyl propylcarbamate derivatives with distinct substituents, highlighting differences in synthesis, physicochemical properties, and applications.

Structural and Functional Group Variations

Compound Name Substituent Key Functional Features
tert-Butyl 3-(ethylthio)propylcarbamate -S-CH₂CH₃ Thioether group; moderate lipophilicity
tert-Butyl 3-(ethylamino)propylcarbamate -NH-CH₂CH₃ Primary amine; increased basicity
tert-Butyl 3-(4-methylphenylsulfonamido)propylcarbamate -SO₂NH-(4-methylphenyl) Sulfonamide; hydrogen-bonding capability
tert-Butyl 3-(3-(thiophen-3-yl)ureido)propylcarbamate -NH-C(O)-NH-(thiophen-3-yl) Ureido-aromatic hybrid; π-π interactions
tert-Butyl 3-(4-sulfamoylphenoxy)propylcarbamate -O-(4-sulfamoylphenyl) Ether-linked sulfonamide; polar moiety

Physicochemical Properties

Compound Name Melting Point (°C) Spectral Data (Key Signals)
tert-Butyl 3-(ethylamino)propylcarbamate Not reported δH (DMSO-d6): 1.42 (s, 9H, Boc), 3.33 (t, J=5.6 Hz, 2H)
tert-Butyl 3-(4-methylphenylsulfonamido)propylcarbamate 148–149 δC (DMSO-d6): 29.4 (Boc), 128.9 (aromatic C)
tert-Butyl 3-(3-nitro-indenoisoquinolinyl)propylcarbamate 245–247 IR: 1703 cm⁻¹ (C=O), ESIMS: m/z 315.6 [M−H]⁻
tert-Butyl 3-(sulfamoylphenoxy)propylcarbamate Not reported δH (DMSO-d6): 7.77 (d, J=8.8 Hz, 2H, aromatic)

Key Research Findings

Substituent-Driven Reactivity: Sulfonamido and ureido derivatives demonstrate enhanced hydrogen-bonding capacity, improving target binding in enzyme inhibition compared to thioether or amino analogs .

Synthetic Flexibility: tert-Butyl propylcarbamates are versatile intermediates; for example, tert-Butyl 3-(3-nitro-indenoisoquinolinyl)propylcarbamate (mp 245–247°C) is synthesized via nitro reduction and hydrogenation .

Biological Selectivity: Sulfamoylphenoxy derivatives exhibit isoform-specific carbonic anhydrase inhibition, attributed to their polar ether-sulfonamide linkage .

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